N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide
Overview
Description
N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, TAK-659, and is primarily used in the field of oncology for the treatment of various types of cancers.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide involves the inhibition of specific proteins and enzymes involved in the cell cycle. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are involved in the activation and proliferation of cancer cells. By inhibiting these enzymes, N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activation and proliferation of cancer cells, as well as enhance the efficacy of other cancer treatments. Additionally, it has been found to have minimal toxicity and side effects, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide in lab experiments include its ability to inhibit the growth and proliferation of cancer cells, as well as enhance the efficacy of other cancer treatments. Additionally, it has been found to have minimal toxicity and side effects, making it a safe and effective candidate for cancer treatment. The limitations of using N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the use of N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide in cancer treatment. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in combination with other cancer treatments to enhance efficacy. Additionally, there is a need to conduct clinical trials to determine its safety and effectiveness in humans.
Scientific Research Applications
N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide has shown potential in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in the cell cycle. Additionally, N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-[1-(2-ethoxyanilino)-1-oxopropan-2-yl]oxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-30-22-11-7-6-10-21(22)27-23(28)16(2)31-18-14-12-17(13-15-18)24(29)26-20-9-5-4-8-19(20)25/h4-16H,3H2,1-2H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUPIXGNPZFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.